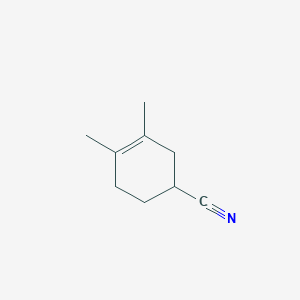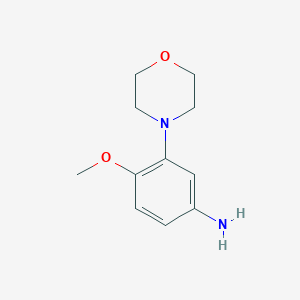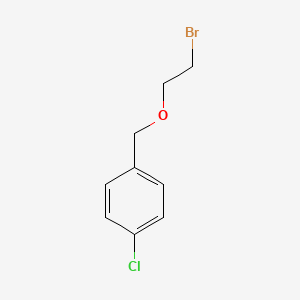
2-(4-(2,4-Dichlorophenoxy)phenoxy)-1-(isoxazolidin-2-yl)propan-1-one
Descripción general
Descripción
2-(4-(2,4-Dichlorophenoxy)phenoxy)-1-(isoxazolidin-2-yl)propan-1-one is an organic compound that belongs to the class of phenoxyphenoxy derivatives. This compound is characterized by the presence of two phenoxy groups, each substituted with dichlorophenyl and oxazolidinyl groups. It is primarily used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,4-Dichlorophenoxy)phenoxy)-1-(isoxazolidin-2-yl)propan-1-one typically involves the following steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with a suitable base, such as sodium hydroxide, to form the sodium salt of 2,4-dichlorophenol. This intermediate is then reacted with 4-fluoronitrobenzene under nucleophilic aromatic substitution conditions to yield 4-(2,4-dichlorophenoxy)nitrobenzene.
Reduction of the Nitro Group: The nitro group in 4-(2,4-dichlorophenoxy)nitrobenzene is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in 4-(2,4-dichlorophenoxy)aniline.
Formation of the Oxazolidinone Ring: The aniline derivative is then reacted with ethylene carbonate to form the oxazolidinone ring, yielding 2-[4-(2,4-dichlorophenoxy)phenoxy]-1-(1,2-oxazolidin-2-yl)propan-1-one.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(2,4-Dichlorophenoxy)phenoxy)-1-(isoxazolidin-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The phenoxy groups in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-(4-(2,4-Dichlorophenoxy)phenoxy)-1-(isoxazolidin-2-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various derivatives for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals and agrochemicals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. It is used in drug discovery and development processes.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties. It is used in the formulation of coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(4-(2,4-Dichlorophenoxy)phenoxy)-1-(isoxazolidin-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, resulting in anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar structural features, used as a precursor in the synthesis of high-performance polymers.
Bis(4-fluorophenyl)methanone: Another compound with structural similarities, used in various chemical and industrial applications.
Uniqueness
2-(4-(2,4-Dichlorophenoxy)phenoxy)-1-(isoxazolidin-2-yl)propan-1-one is unique due to the presence of both dichlorophenoxy and oxazolidinone groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
87757-16-2 |
|---|---|
Fórmula molecular |
C18H17Cl2NO4 |
Peso molecular |
382.2 g/mol |
Nombre IUPAC |
2-[4-(2,4-dichlorophenoxy)phenoxy]-1-(1,2-oxazolidin-2-yl)propan-1-one |
InChI |
InChI=1S/C18H17Cl2NO4/c1-12(18(22)21-9-2-10-23-21)24-14-4-6-15(7-5-14)25-17-8-3-13(19)11-16(17)20/h3-8,11-12H,2,9-10H2,1H3 |
Clave InChI |
PRGZEOALGOHFJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N1CCCO1)OC2=CC=C(C=C2)OC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[3-(hydroxymethyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8601482.png)


![1,2,3,4-Tetrahydrobenzo[g]quinoline](/img/structure/B8601511.png)
![N-[1-(4-methoxyphenyl)piperidin-4-yl]-3-phenylpropanamide](/img/structure/B8601512.png)




